molecular formula C6H10ClN3O2S B13588857 5-(Aminomethyl)pyridine-2-sulfonamide hydrochloride

5-(Aminomethyl)pyridine-2-sulfonamide hydrochloride

Cat. No.: B13588857
M. Wt: 223.68 g/mol
InChI Key: OVHCNBMEVMXHJL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-2-sulfonamide hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is known for its applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)pyridine-2-sulfonamide hydrochloride typically involves the reaction of pyridine derivatives with sulfonamide groups under specific conditions. One common method includes the reaction of 2-chloropyridine with aminomethyl sulfonamide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and controlled environments to ensure high purity and yield. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridine-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(Aminomethyl)pyridine-2-sulfonamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 5-(aminomethyl)pyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine-3-sulfonamide hydrochloride
  • 4-(Aminomethyl)pyridine-2-sulfonamide hydrochloride
  • 5-(Aminomethyl)pyridine-3-sulfonamide hydrochloride

Uniqueness

5-(Aminomethyl)pyridine-2-sulfonamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

5-(aminomethyl)pyridine-2-sulfonamide;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c7-3-5-1-2-6(9-4-5)12(8,10)11;/h1-2,4H,3,7H2,(H2,8,10,11);1H

InChI Key

OVHCNBMEVMXHJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN)S(=O)(=O)N.Cl

Origin of Product

United States

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